2-Chloro-N-(2-methylbenzene-1-sulfonyl)pyridine-3-carboxamide
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Overview
Description
3-Pyridinecarboxamide, 2-chloro-N-[(2-methylphenyl)sulfonyl]- is a chemical compound with a complex structure that includes a pyridine ring, a carboxamide group, a chlorine atom, and a sulfonyl group attached to a methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, 2-chloro-N-[(2-methylphenyl)sulfonyl]- typically involves multiple steps, starting with the preparation of the pyridinecarboxamide core. The process often includes chlorination and sulfonylation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxamide, 2-chloro-N-[(2-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted pyridinecarboxamides.
Scientific Research Applications
3-Pyridinecarboxamide, 2-chloro-N-[(2-methylphenyl)sulfonyl]- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, 2-chloro-N-[(2-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- 3-Pyridinecarboxamide, 2-chloro-N-[(2-nitrophenyl)sulfonyl]-
- 3-Pyridinecarboxamide, 2-chloro-N-[(4-methylphenyl)sulfonyl]-
- 3-Pyridinecarboxamide, 2-chloro-N-[(2,4-difluorophenyl)sulfonyl]-
Uniqueness
Compared to similar compounds, 3-Pyridinecarboxamide, 2-chloro-N-[(2-methylphenyl)sulfonyl]- exhibits unique chemical properties due to the presence of the methylphenyl group
Properties
CAS No. |
113513-65-8 |
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Molecular Formula |
C13H11ClN2O3S |
Molecular Weight |
310.76 g/mol |
IUPAC Name |
2-chloro-N-(2-methylphenyl)sulfonylpyridine-3-carboxamide |
InChI |
InChI=1S/C13H11ClN2O3S/c1-9-5-2-3-7-11(9)20(18,19)16-13(17)10-6-4-8-15-12(10)14/h2-8H,1H3,(H,16,17) |
InChI Key |
JZPIBRSYSXHYDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
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